

A Researcher's Guide to the Spectroscopic Characterization of 4-(4-Methylpiperazino)aniline

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Compound of Interest

Compound Name: 4-(4-Methylpiperazino)aniline

Cat. No.: B157172

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This guide provides an in-depth technical overview of the nuclear magnetic resonance (NMR) characterization of **4-(4-Methylpiperazino)aniline**, a compound of interest in medicinal chemistry and drug development.[1] Beyond a simple recitation of spectral data, this document delves into the rationale behind experimental choices, offers a comparative analysis with alternative analytical techniques, and provides detailed, field-tested protocols for obtaining high-quality data. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the spectroscopic identity of this molecule.

Unveiling the Molecular Architecture: ^1H and ^{13}C NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ^1H and ^{13}C , we can map the connectivity and chemical environment of each atom within the **4-(4-Methylpiperazino)aniline** molecule.

The structural features of **4-(4-Methylpiperazino)aniline** present a fascinating case for NMR analysis. The molecule comprises a substituted aniline ring and a methylpiperazine moiety, each with distinct electronic environments that give rise to a characteristic spectral fingerprint.

Below is a detailed analysis of the ^1H and ^{13}C NMR spectra, acquired in deuterated dimethyl sulfoxide ($\text{DMSO}-d_6$), a common solvent for polar analytes.[2]

¹H NMR Spectral Data and Assignments

The proton NMR spectrum provides a wealth of information through chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and integral values, which correspond to the number of protons generating the signal.

| Assignment | Chemical Shift (δ , ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|----------------------------------|--------------|-------------|---------------------------|
| H-Ar (ortho to NH ₂) | ~6.75 | d | 2H | ~8.8 |
| H-Ar (meta to NH ₂) | ~6.55 | d | 2H | ~8.8 |
| NH ₂ | ~4.85 | s (broad) | 2H | - |
| H-piperazine (adjacent to N-Aryl) | ~2.95 | t | 4H | ~5.0 |
| H-piperazine (adjacent to N-CH ₃) | ~2.40 | t | 4H | ~5.0 |
| N-CH ₃ | ~2.20 | s | 3H | - |

Causality of Chemical Shifts and Multiplicities:

- Aromatic Protons:** The aniline ring exhibits a classic AA'BB' system. The protons ortho to the electron-donating amino group (NH₂) are shielded and thus appear at a higher field (lower ppm) compared to the protons meta to the NH₂ group. The piperazine substituent, also being electron-donating, further influences these shifts. The doublet multiplicity arises from the coupling with their adjacent aromatic protons.
- Amino Protons:** The NH₂ protons typically appear as a broad singlet due to quadrupole broadening and exchange with residual water in the solvent. Its chemical shift can be variable depending on concentration and temperature.

- **Piperazine Protons:** The two sets of methylene protons on the piperazine ring are chemically distinct. The protons adjacent to the nitrogen attached to the aromatic ring experience a different electronic environment compared to those adjacent to the methyl-bearing nitrogen. Both appear as triplets due to coupling with the neighboring methylene protons.
- **Methyl Protons:** The methyl group protons appear as a sharp singlet as there are no adjacent protons to couple with.

¹³C NMR Spectral Data and Assignments

The ¹³C NMR spectrum, typically acquired with proton decoupling, provides a single peak for each unique carbon atom in the molecule.

| Assignment | Chemical Shift (δ, ppm) |
|---|-------------------------|
| C-Ar (C-NH ₂) | ~148.5 |
| C-Ar (C-piperazine) | ~139.0 |
| C-Ar (CH, meta to NH ₂) | ~116.5 |
| C-Ar (CH, ortho to NH ₂) | ~114.0 |
| C-piperazine (adjacent to N-Aryl) | ~50.5 |
| C-piperazine (adjacent to N-CH ₃) | ~55.0 |
| N-CH ₃ | ~46.0 |

Rationale for Carbon Chemical Shifts:

- **Aromatic Carbons:** The carbon atom attached to the highly electronegative nitrogen of the amino group (C-NH₂) is significantly deshielded and appears at the lowest field. Conversely, the carbons ortho and para to the amino group are shielded due to its electron-donating resonance effect.
- **Piperazine Carbons:** The carbon atoms of the piperazine ring have chemical shifts typical for aliphatic amines. The substitution pattern on the nitrogens influences their precise chemical shifts.

- Methyl Carbon: The methyl carbon appears at a characteristic upfield region.

Caption: Molecular structure of **4-(4-Methylpiperazino)aniline**.

A Comparative Perspective: Alternative Characterization Techniques

While NMR is paramount for structural determination, a comprehensive characterization often involves complementary analytical techniques. Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy each provide unique and confirmatory information.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **4-(4-Methylpiperazino)aniline** ($C_{11}H_{17}N_3$), the expected exact mass is approximately 191.14 g/mol ^[3]

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion peak (M^+) at m/z 191 would be observed. Key fragmentation pathways for amines often involve alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. For **4-(4-Methylpiperazino)aniline**, characteristic fragments would likely arise from the cleavage of the piperazine ring and the loss of the methyl group.

- Loss of a methyl radical ($\bullet CH_3$): A peak at m/z 176.
- Cleavage of the piperazine ring: Fragments corresponding to the substituted aniline and the methylpiperazine moieties.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of chemical bonds. The spectrum of **4-(4-Methylpiperazino)aniline** would exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm ⁻¹) | Vibrational Mode | Functional Group |
|--------------------------------|--|-----------------------------------|
| 3450-3250 | N-H stretch (asymmetric and symmetric) | Primary amine (NH ₂) |
| 3050-3000 | C-H stretch | Aromatic |
| 2950-2800 | C-H stretch | Aliphatic (piperazine and methyl) |
| 1620-1580 | N-H bend | Primary amine (NH ₂) |
| 1600, 1500 | C=C stretch | Aromatic ring |
| 1350-1250 | C-N stretch | Aromatic amine |
| 1250-1020 | C-N stretch | Aliphatic amine |

The presence of two distinct N-H stretching bands is a hallmark of a primary amine. The various C-H and C-N stretching and bending vibrations confirm the presence of the aromatic, piperazine, and methyl groups.

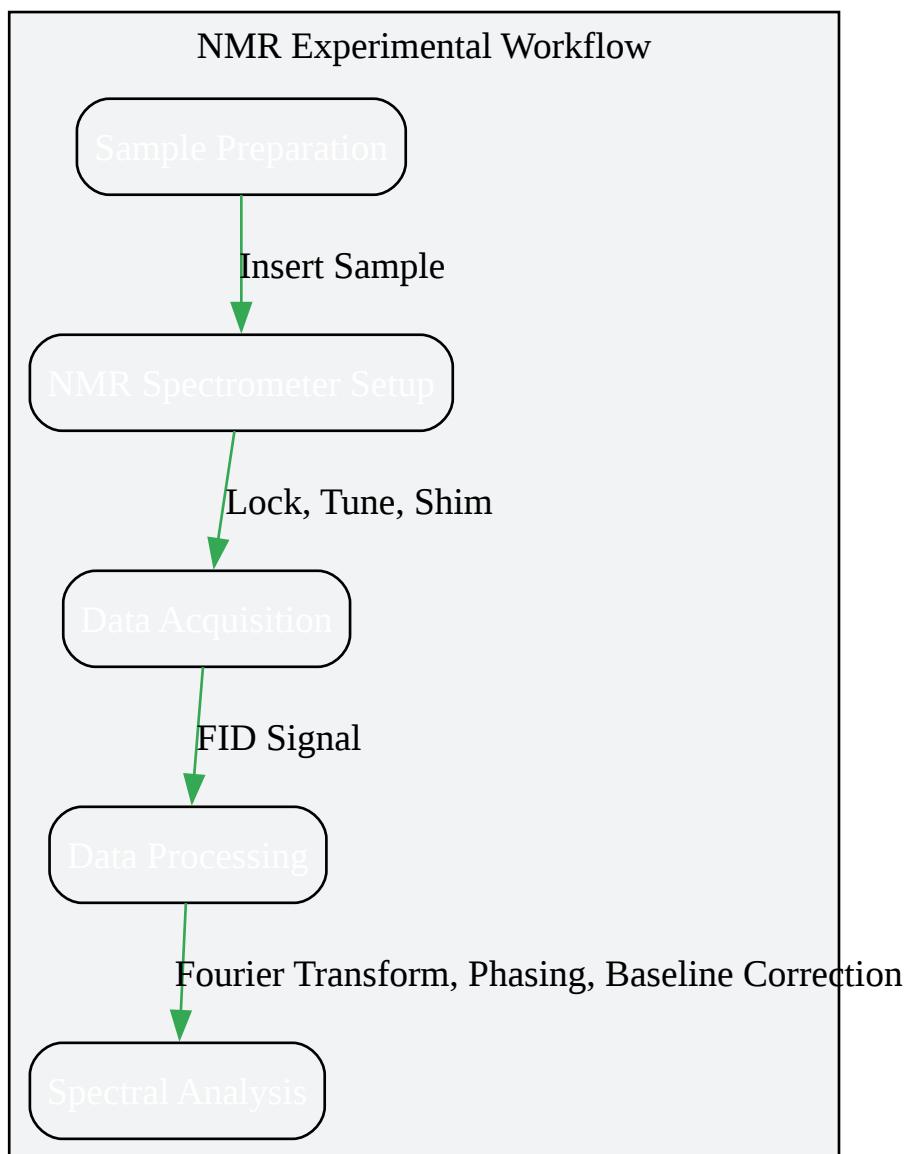
Experimental Protocols: Ensuring Data Integrity

The acquisition of high-quality, reproducible data is contingent upon meticulous experimental execution. The following protocols are provided as a guide for researchers.

NMR Sample Preparation

- **Sample Weighing:** Accurately weigh 10-20 mg of **4-(4-Methylpiperazino)aniline** for ¹H NMR, and 50-100 mg for ¹³C NMR.
- **Solvent Addition:** Dissolve the sample in approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
- **Homogenization:** Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
- **Transfer:** Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. To remove any particulate matter, a small plug of glass wool can be placed in the pipette.

- Capping and Labeling: Securely cap the NMR tube and label it clearly.



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Caption: A streamlined workflow for NMR analysis.

NMR Data Acquisition Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

^1H NMR:

- Pulse Program: Standard single-pulse (e.g., zg30)
- Number of Scans: 16-32
- Relaxation Delay: 2.0 seconds
- Acquisition Time: 4.0 seconds
- Spectral Width: -2 to 12 ppm

¹³C NMR:

- Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30)
- Number of Scans: 1024 or more, depending on concentration
- Relaxation Delay: 2.0 seconds
- Acquisition Time: 1.5 seconds
- Spectral Width: 0 to 200 ppm

Conclusion

The comprehensive spectroscopic characterization of **4-(4-Methylpiperazino)aniline** through ¹H NMR, ¹³C NMR, MS, and FTIR provides a robust and multi-faceted analytical dataset. This guide has not only presented the expected spectral features but has also provided the underlying scientific principles and practical experimental protocols. By understanding the "why" behind the data, researchers can approach the characterization of this and similar molecules with greater confidence and insight, ultimately accelerating the pace of discovery in drug development and related scientific fields.

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